MIRIPLATIN

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Miriplatin is a platinum-based anticancer drug that has been developed in recent years. It is a third-generation platinum complex that has shown promising results in preclinical studies. This compound has a unique chemical structure that allows it to be selectively delivered to cancer cells, making it a potentially effective treatment for various types of cancer.

科学的研究の応用

miRNAs as Biomarkers in Disease

Research has highlighted the potential of miRNAs as biomarkers for various diseases, including cancer. Their high specificity and sensitivity make them promising tools for future clinical applications, including diagnosis and prognosis (Condrat et al., 2020). This could be relevant for identifying patients who might respond well to Miriplatin treatment.

miRNAs and Cancer Therapy

miRNAs have been investigated for their therapeutic potential in cancer. Studies suggest that manipulating miRNAs could alter cancer cell behavior, indicating a possible avenue for enhancing the efficacy of chemotherapeutic agents like this compound (Hosseinahli et al., 2018).

miRNAs in Drug Resistance

The role of miR-21 in promoting drug resistance in cancer highlights the importance of understanding miRNA mechanisms to counteract resistance to chemotherapy, potentially improving this compound's effectiveness in resistant cancers (Hong et al., 2013).

Exosomal miRNAs in Cancer

Exosomal miRNAs (exo-miRNAs) have been shown to play roles in tumor growth, drug resistance, and metastasis. Understanding the biology of exo-miRNAs could lead to novel diagnostic and therapeutic strategies in cancer treatment, which might complement therapies like this compound (Sempere et al., 2017).

作用機序

Miriplatin is a lipophilic platinum complex used in the treatment of hepatocellular carcinoma (HCC) and is administered via intra-hepatic arterial injection .

Target of Action

This compound primarily targets the mitochondria of cancer cells . This unique target contributes to its distinct mechanism of action compared to other platinum-based chemotherapeutic agents .

Mode of Action

This compound intercalates into the DNA of cancer cells, forming platinum-DNA adducts . These adducts disrupt the replication and transcription processes, leading to apoptosis or programmed cell death of the malignant cells . In addition, this compound enhances the binding of mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of POLG and TFAM .

Biochemical Pathways

The degradation of POLG and TFAM initiated by this compound blocks mitochondrial DNA (mtDNA) replication . This blockage induces mitophagy via the PINK1-Parkin axis . Mitophagy is a type of autophagy where damaged mitochondria are selectively degraded, which is crucial for maintaining cellular homeostasis.

Pharmacokinetics

This compound is selectively delivered to the liver, and its platinum and radioactive components are gradually released into systemic circulation and excreted into urine . In dogs with renal impairment, plasma concentrations of ultrafilterable platinum and radioactivity increased due to a reduction in renal clearance .

Result of Action

The result of this compound’s action is the suppression of cancer cell proliferation. This is achieved through the induction of apoptosis in cancer cells and the blocking of mtDNA replication, which leads to the induction of mitophagy .

Action Environment

The action of this compound can be influenced by the level of caveolin-1 (Cav-1) in the cancer cells. Cav-1 determines the entry rate and switch of entry pathways of this compound, indicating a novel role of Cav-1 in nanoparticle entry .

Safety and Hazards

将来の方向性

Miriplatin plus irradiation had synergistic anti-tumor activity on HCC cells through PUMA-mediated apoptosis and cell cycle arrest. This combination may possibly be effective in treating locally advanced HCC . Further studies are needed to confirm these findings and explore other potential applications of this compound.

生化学分析

Biochemical Properties

Miriplatin interacts with various enzymes and proteins, exerting its effects through these interactions

Cellular Effects

This compound has been shown to have significant effects on hepatocellular carcinoma cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

特性

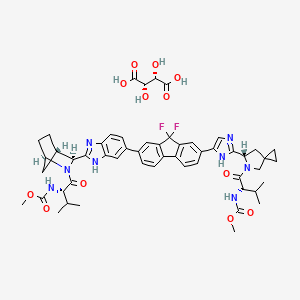

| { "Design of the Synthesis Pathway": "The synthesis pathway of Miriplatin involves the reaction of two starting materials, oxaliplatin and ioversol. The reaction takes place in two steps, with the first step involving the formation of an intermediate product, and the second step involving the conversion of the intermediate product to Miriplatin.", "Starting Materials": [ "Oxaliplatin", "Ioversol" ], "Reaction": [ "Step 1: Oxaliplatin and ioversol are reacted together in the presence of a base, such as sodium hydroxide, to form an intermediate product.", "Step 2: The intermediate product is then reacted with hydrochloric acid and sodium chloride to form Miriplatin." ] } | |

CAS番号 |

104276-92-8 |

分子式 |

C28H50O4Pt.C6H14N2 |

分子量 |

759.97 |

同義語 |

MIRIPLATIN |

製品の起源 |

United States |

Q & A

Q1: How does Miriplatin exert its antitumor activity?

A1: this compound, like other platinum-based drugs, exerts its antitumor effect by binding to DNA and forming platinum-DNA adducts. [, ] This binding disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [] this compound exhibits a high affinity for Lipiodol, an oily contrast agent, which allows for sustained release and localized accumulation of the drug at the tumor site after intra-arterial administration. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C32H66N2O4Pt. Its molecular weight is 718.95 g/mol. []

Q3: What is the impact of this compound's lipophilic nature on its administration and distribution?

A3: The lipophilic nature of this compound allows it to be effectively suspended in Lipiodol. [, ] This property facilitates its delivery via transarterial chemoembolization (TACE), enabling targeted delivery to the tumor site while minimizing systemic exposure. [, , , , ]

Q4: What are the spectroscopic data available for this compound?

A4: Studies have utilized various analytical techniques to characterize this compound, including elemental analysis, electrospray ionization mass spectrometry (ESI-MS), Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and thermal analysis. [, ]

Q5: Are there specific formulation strategies to enhance this compound's stability, solubility, or bioavailability?

A6: Research on this compound formulation focuses on improving its delivery and therapeutic efficacy. One approach involves creating a freeze-drying preparation that ensures uniform particle size and prevents layering during storage. [] Another strategy involves developing a less-viscous oil-in-water emulsion using a water-soluble contrast agent instead of only Lipiodol. [] This approach aims to enhance drug distribution within the tumor and potentially improve treatment outcomes. []

Q6: What is known about the pharmacokinetics of this compound?

A7: Studies in beagle dogs utilizing size exclusion chromatography-inductively coupled plasma mass spectrometry (SEC-ICP-MS) identified this compound and four metabolites in plasma after intra-hepatic artery administration. [] The primary metabolite (m2) showed association with plasma proteins, while this compound itself did not. [] Further research is needed to fully elucidate the pharmacokinetic profile of this compound in humans.

Q7: What are the known mechanisms of resistance to this compound?

A9: In a rat hepatoma cell line, acquired resistance to this compound was associated with increased expression of the anti-apoptotic protein Bcl-2, leading to reduced apoptosis induction. [] This resistance mechanism differed from cisplatin resistance, indicating distinct pathways. []

Q8: What strategies are being explored to improve the targeted delivery of this compound?

A11: Research focuses on enhancing this compound's delivery to tumor sites while minimizing systemic exposure. Strategies include using microballoon-occluded TACE (B-TACE) [, , ], which utilizes a microballoon catheter to occlude blood flow in the target artery, allowing for increased drug accumulation within the tumor. Other approaches involve developing monodisperse solid-in-oil-in-water emulsions [] and exploring combination therapies with other agents like cisplatin. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

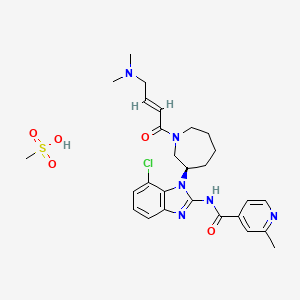

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)

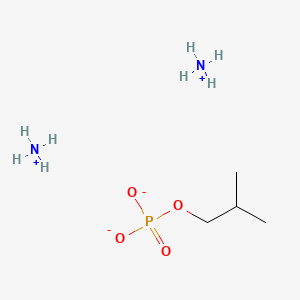

![(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1139187.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)